molecular formula C11H13BrClN B2646636 N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2387695-90-9

N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B2646636
CAS No.: 2387695-90-9
M. Wt: 274.59
InChI Key: FPHNDAHFBDYUTR-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H13BrClN and a molecular weight of 274.59 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the reaction of 4-bromoacetophenone with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHNDAHFBDYUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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